1-(4-Isobutoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of an isobutoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. It is used primarily in biochemical research and has various applications in different scientific fields .
Vorbereitungsmethoden
The synthesis of 1-(4-Isobutoxyphenyl)ethanol typically involves the hydrogenation of 4-isobutylacetophenone. This reaction is carried out in the absence of a solvent using a treated activated sponge nickel catalyst, such as Raney nickel . The catalyst is pre-treated with an organic washing liquid, such as methanol, ethanol, or isopropanol, to enhance its activity. The reaction conditions include maintaining a specific temperature and pressure to achieve high conversion rates and yields . Industrial production methods follow similar protocols, ensuring the scalability and efficiency of the process.
Analyse Chemischer Reaktionen
1-(4-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions vary depending on the desired product. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. The major products formed from these reactions include ketones, carboxylic acids, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Isobutoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Wirkmechanismus
The mechanism by which 1-(4-Isobutoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter protein structures, and affect cellular signaling pathways. These interactions are crucial for its applications in biochemical research and drug development .
Vergleich Mit ähnlichen Verbindungen
1-(4-Isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)ethanol: This compound has a similar structure but lacks the isobutoxy group, which may result in different chemical properties and reactivity.
1-(4-Isopropoxyphenyl)ethanol: The presence of an isopropoxy group instead of an isobutoxy group can influence the compound’s solubility and interaction with other molecules
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C12H18O2 |
---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-[4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
ISIRRYYGTXHVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.